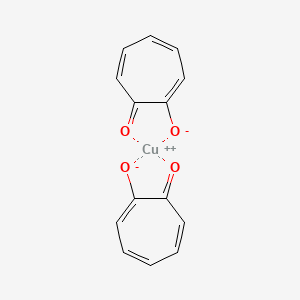
1-(Benzenesulfonyl)-1H-1,2,4-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylsulfonyl)-1H-1,2,4-triazole-5-carboxamide is a compound that belongs to the class of sulfonyl triazoles. This compound is characterized by the presence of a phenylsulfonyl group attached to a triazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-(Phenylsulfonyl)-1H-1,2,4-triazole-5-carboxamide typically involves the reaction of 1H-1,2,4-triazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dichloromethane at room temperature. The resulting sulfonyl triazole is then further reacted with a carboxamide derivative to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(Phenylsulfonyl)-1H-1,2,4-triazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different triazoline derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Phenylsulfonyl)-1H-1,2,4-triazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-(Phenylsulfonyl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The triazole ring can also interact with nucleic acids, affecting their function. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
1-(Phenylsulfonyl)-1H-1,2,4-triazole-5-carboxamide can be compared with other sulfonyl triazoles and related compounds:
1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid: Similar in structure but with an indole ring instead of a triazole ring.
2-(Phenylsulfonyl)-2H-1,2,3-triazole: Another sulfonyl triazole with a different substitution pattern, leading to variations in reactivity and biological properties.
Phenyl sulfonylacetophenone: A sulfone derivative used in heterocyclic synthesis, showing different reactivity due to the presence of a ketone group.
The uniqueness of 1-(Phenylsulfonyl)-1H-1,2,4-triazole-5-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
62881-67-8 |
|---|---|
Fórmula molecular |
C9H8N4O3S |
Peso molecular |
252.25 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C9H8N4O3S/c10-8(14)9-11-6-12-13(9)17(15,16)7-4-2-1-3-5-7/h1-6H,(H2,10,14) |
Clave InChI |
AZVYSBKNBMWPRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N2C(=NC=N2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


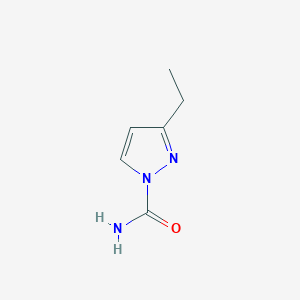
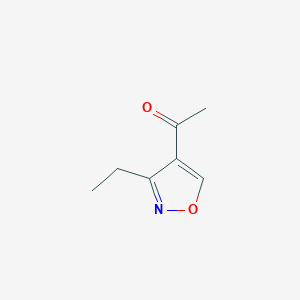
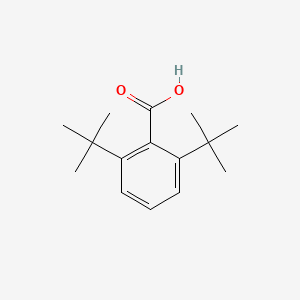


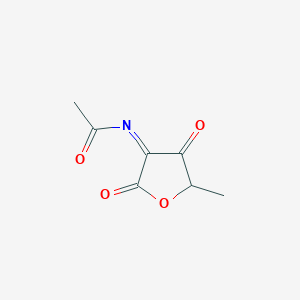
![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)
![2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12872954.png)



-](/img/structure/B12872964.png)
![2-Bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872970.png)
